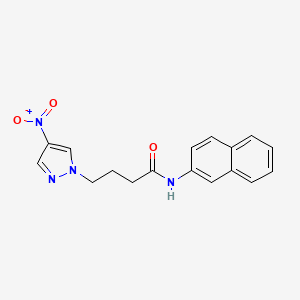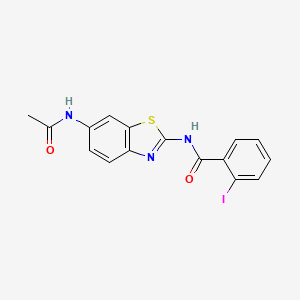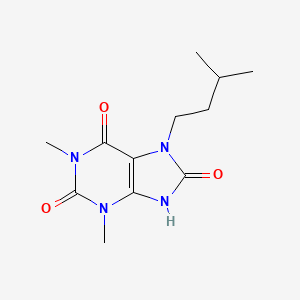
N-(naphthalen-2-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
Overview
Description
“N-(naphthalen-2-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide” is an organic compound that features a naphthalene ring, a nitro-substituted pyrazole ring, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(naphthalen-2-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide” typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group into the pyrazole ring.
Amidation: Formation of the butanamide chain.
Coupling: Attachment of the naphthalene ring to the pyrazole-butanamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Aminated derivatives: From reduction of the nitro group.
Substituted naphthalenes: From substitution reactions on the naphthalene ring.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Biology
Biological activity:
Medicine
Pharmaceuticals: Investigated for potential therapeutic effects due to its structural features.
Industry
Materials science: Used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action for “N-(naphthalen-2-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene structures.
Pyrazole derivatives: Compounds with similar pyrazole rings.
Butanamides: Compounds with similar butanamide chains.
Uniqueness
“N-(naphthalen-2-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide” is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not found in other compounds.
Properties
IUPAC Name |
N-naphthalen-2-yl-4-(4-nitropyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-17(6-3-9-20-12-16(11-18-20)21(23)24)19-15-8-7-13-4-1-2-5-14(13)10-15/h1-2,4-5,7-8,10-12H,3,6,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTGZHWFZVXNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCN3C=C(C=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B3746689.png)

![1-[(2-CHLOROPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B3746736.png)
![1-[(2-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3746739.png)


![N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE](/img/structure/B3746758.png)
![4-AMINO-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE](/img/structure/B3746763.png)
![4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746771.png)
![4-{4-[(2,6-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746778.png)
![4-{4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID](/img/structure/B3746784.png)
![4-(4-{[4-(methoxycarbonyl)benzoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B3746792.png)
![4-(4-{[(5-bromo-2-furyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B3746798.png)
![2-[1-(4-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]-2-PROPANOL](/img/structure/B3746805.png)
